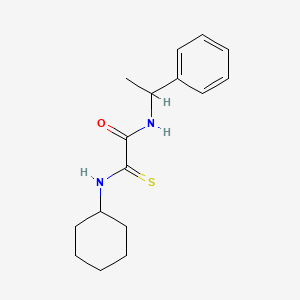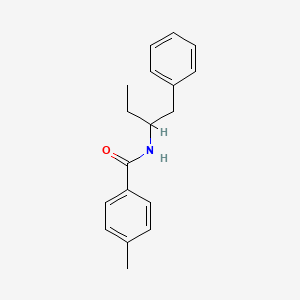
2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide
Descripción general
Descripción
2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to selectively target cancer cells by inhibiting the production of ribosomal RNA, which is essential for the growth and proliferation of cancer cells.
Mecanismo De Acción
2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide inhibits the transcription of ribosomal RNA by binding to the DNA promoter region of RNA polymerase I. This results in the inhibition of ribosomal RNA synthesis and the subsequent reduction in ribosome biogenesis, which is essential for the growth and proliferation of cancer cells. 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has been shown to selectively target cancer cells by exploiting the differences in ribosome biogenesis between cancer cells and normal cells.
Biochemical and Physiological Effects:
2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells. 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has also been shown to inhibit the migration and invasion of cancer cells, suggesting a potential role in preventing metastasis. In addition, 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has been shown to sensitize cancer cells to other anticancer agents, suggesting a potential role in combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has several advantages for lab experiments. It has been shown to selectively target cancer cells, making it a potential anticancer agent. 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has also been shown to sensitize cancer cells to other anticancer agents, suggesting a potential role in combination therapy. However, 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has some limitations for lab experiments. It has been shown to induce DNA damage, which may lead to off-target effects. 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide also has limited solubility, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide research. First, the efficacy and safety of 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide in clinical trials need to be evaluated. Second, the mechanism of action of 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide needs to be further elucidated to identify potential targets for combination therapy. Third, the potential role of 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide in preventing metastasis needs to be further investigated. Fourth, the off-target effects of 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide need to be evaluated to identify potential side effects. Fifth, the development of 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide analogs with improved solubility and efficacy needs to be explored. Overall, 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has shown promising results in preclinical studies and has the potential to be a valuable anticancer agent.
Aplicaciones Científicas De Investigación
2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells by inhibiting the production of ribosomal RNA, which is essential for the growth and proliferation of cancer cells. 2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide has been tested in preclinical studies and has shown promising results in inhibiting the growth of various types of cancer cells, including breast, colorectal, and hematological cancers.
Propiedades
IUPAC Name |
2-(cyclohexylamino)-N-(1-phenylethyl)-2-sulfanylideneacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c1-12(13-8-4-2-5-9-13)17-15(19)16(20)18-14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYGVUWJXPZEGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=S)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclohexylamino)-N-(1-phenylethyl)-2-thioxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]-2,4-dimethylphenyl}sulfonyl)amino]phenyl}acetamide](/img/structure/B4191079.png)
![2-{4-[(butylamino)sulfonyl]phenoxy}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B4191082.png)
![N-(4-iodo-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4191084.png)
![N-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B4191085.png)

![N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4191114.png)
![N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4191118.png)
amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4191126.png)
![trans-4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)cyclohexanol](/img/structure/B4191129.png)
![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}propanamide](/img/structure/B4191136.png)
![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4191138.png)
![4-(4-chlorophenyl)-2,8-dimethyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4191143.png)

![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4191155.png)